molecular formula C22H27N3O6S2 B10924472 1-[4-({4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

1-[4-({4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B10924472
M. Wt: 493.6 g/mol
InChI Key: UEUMCIVWJIVNSH-UHFFFAOYSA-N
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Description

1-[4-({4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinone core linked to a phenyl group, which is further connected to a piperazine ring substituted with an ethoxyphenylsulfonyl group. The presence of multiple functional groups within its structure makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-ethoxybenzenesulfonyl chloride with piperazine to form 4-[(4-ethoxyphenyl)sulfonyl]piperazine.

    Coupling with Phenyl Group: The intermediate is then coupled with 4-sulfamoylphenyl chloride under basic conditions to yield 1-[4-({4-[(4-ethoxyphenyl)sulfonyl]piperazino}sulfonyl)phenyl]amine.

    Cyclization to Pyrrolidinone: Finally, the amine undergoes cyclization with a suitable reagent, such as succinic anhydride, to form the desired pyrrolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-({4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to sulfides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-({4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-({4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
  • N-(4-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Uniqueness

1-[4-({4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is unique due to its combination of a pyrrolidinone core with a piperazine ring and multiple sulfonyl groups. This structural complexity provides it with distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

Molecular Formula

C22H27N3O6S2

Molecular Weight

493.6 g/mol

IUPAC Name

1-[4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C22H27N3O6S2/c1-2-31-19-7-11-21(12-8-19)33(29,30)24-16-14-23(15-17-24)32(27,28)20-9-5-18(6-10-20)25-13-3-4-22(25)26/h5-12H,2-4,13-17H2,1H3

InChI Key

UEUMCIVWJIVNSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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